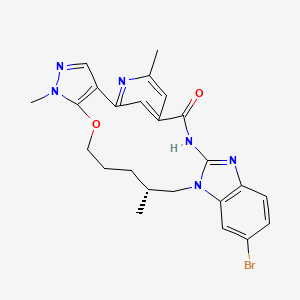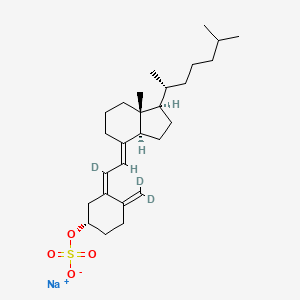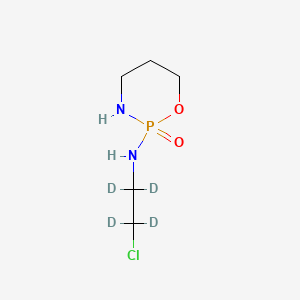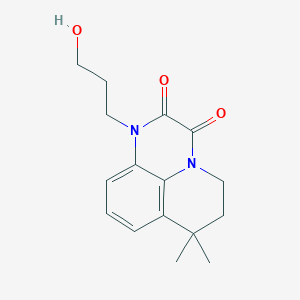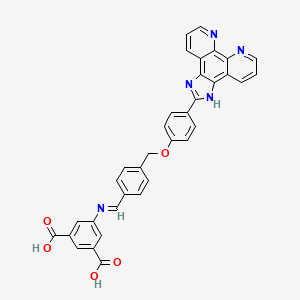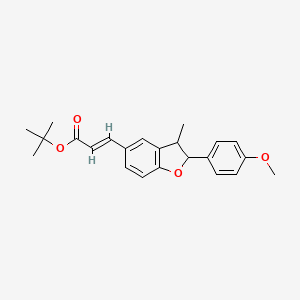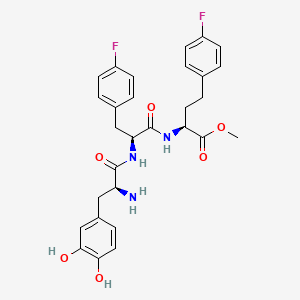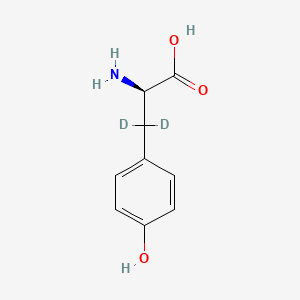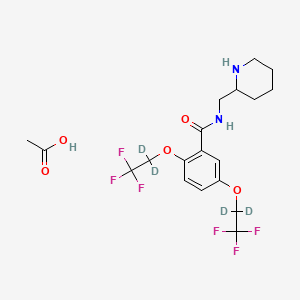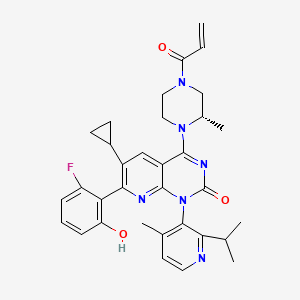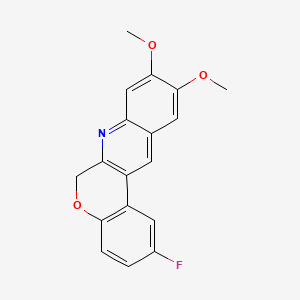
Topoisomerase I inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase I inhibitor 3 is a compound that targets the enzyme topoisomerase I, which is crucial for DNA replication and transcription. By inhibiting this enzyme, the compound interferes with the DNA replication process, leading to DNA damage and cell death. This makes it a valuable agent in cancer therapy, as it can selectively target rapidly dividing cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of camptothecin derivatives, which are modified to enhance their inhibitory activity and stability . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This often requires the use of specialized equipment and facilities to ensure consistent quality and compliance with regulatory standards. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Topoisomerase I inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to improve its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products: The major products formed from these reactions are often derivatives of the original compound with enhanced activity or reduced toxicity. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies .
Applications De Recherche Scientifique
Topoisomerase I inhibitor 3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of DNA replication and repair. In biology, it serves as a tool to investigate cellular processes involving DNA topology. In medicine, it is primarily used as an anticancer agent, with applications in treating various types of cancer, including colon, ovarian, and lung cancers .
Mécanisme D'action
The mechanism of action of topoisomerase I inhibitor 3 involves binding to the topoisomerase I-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strand. This results in the accumulation of DNA breaks, leading to the inhibition of DNA replication and transcription, ultimately causing cell death . The molecular targets include the topoisomerase I enzyme and the DNA strands involved in the replication process .
Comparaison Avec Des Composés Similaires
Topoisomerase I inhibitor 3 is unique in its ability to selectively target topoisomerase I without affecting other topoisomerases. Similar compounds include irinotecan and topotecan, which are also topoisomerase I inhibitors but differ in their chemical structures and pharmacokinetic properties . This compound offers advantages such as improved stability and reduced side effects compared to these compounds .
List of Similar Compounds:- Irinotecan
- Topotecan
- Camptothecin derivatives
- Indenoisoquinolines
- Homocamptothecin
Propriétés
Formule moléculaire |
C18H14FNO3 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2-fluoro-9,10-dimethoxy-6H-chromeno[3,4-b]quinoline |
InChI |
InChI=1S/C18H14FNO3/c1-21-17-6-10-5-12-13-7-11(19)3-4-16(13)23-9-15(12)20-14(10)8-18(17)22-2/h3-8H,9H2,1-2H3 |
Clé InChI |
ANZSQVMPCIHDGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC3=C(COC4=C3C=C(C=C4)F)N=C2C=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
